molecular formula C15H21NO · HCl B1163609 2-methyl-α-Pyrrolidinobutiophenone (hydrochloride)

2-methyl-α-Pyrrolidinobutiophenone (hydrochloride)

Cat. No. B1163609
M. Wt: 267.8
InChI Key: OVTZYTMCBFBIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-α-pyrrolidinobutiophenone (4-methyl PBP) is a synthetic cathinone with psychoactive properties which has recently been identified in party pills and powders.{19193,20009] The metabolism of methyl PBP has also been characterized. 2-methyl PBP (hydrochloride) is an isomer of 4-methyl PBP having the methyl group attached at the 2 position of the phenyl ring, instead of the 4 position. The biological and toxicological properties of this compound are unknown. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolism and Detection

  • Metabolic Pathways

    The metabolism of α-pyrrolidinobutiophenone (α-PBP), closely related to 2-methyl-α-Pyrrolidinobutiophenone, in humans involves two primary pathways: reduction of the ketone group and oxidation at the pyrrolidine ring. OH-α-PBP is the most abundant phase I metabolite identified in human specimens (Matsuta et al., 2015).

  • Detection and Differentiation Techniques

    A study developed a method for differentiating cathinone-type regioisomers of methyl-α-pyrrolidinobutiophenone using bromination, showcasing the utility in identifying isomers of this compound (Fujii et al., 2016).

Pharmacological and Toxicological Studies

  • Pharmacological Properties

    Research on the pharmacological effects of synthetic cathinones related to α-pyrrolidinobutiophenone has shown that they act as potent uptake blockers at dopamine and norepinephrine transporters. This highlights their potential risk for addiction and adverse effects (Marusich et al., 2014).

  • Toxicometabolomics

    A study on toxicometabolomics of α-PBP using HepaRG cells revealed unexpected amino acid adducts and significant changes in cholesterol metabolism. These findings provide insights into the physiological effects of α-PBP on human liver cells (Manier et al., 2020).

Analytical Chemistry and Spectroscopy

  • NMR and Mass Spectral Data

    The nuclear magnetic resonance (NMR) and mass spectroscopic data of designer drugs like 4′-methyl-α-pyrrolidinobutyrophenone provide valuable structural information, aiding in the forensic analysis of these compounds (Westphal et al., 2007).

  • Ring Opening Studies

    Kinetic and equilibrium studies of ring opening in related pyrrolinium ions offer insights into their chemical behavior in aqueous solutions, useful for understanding the reactivity of similar compounds (McClelland & Seaman, 1987).

properties

Product Name

2-methyl-α-Pyrrolidinobutiophenone (hydrochloride)

Molecular Formula

C15H21NO · HCl

Molecular Weight

267.8

InChI

InChI=1S/C15H21NO.ClH/c1-3-14(16-10-6-7-11-16)15(17)13-9-5-4-8-12(13)2;/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3;1H

InChI Key

OVTZYTMCBFBIGU-UHFFFAOYSA-N

SMILES

O=C(C(N1CCCC1)CC)C2=C(C)C=CC=C2.Cl

synonyms

2-methyl PBP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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